![molecular formula C12H12FNO3S B11111819 4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B11111819.png)
4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide
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Overview
Description
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-[(FURAN-2-YL)METHYL]ANILINE: Similar structure but lacks the sulfonamide group.
N-METHYLBENZENE-1-SULFONAMIDE: Contains the sulfonamide group but lacks the furan ring and fluorine atom.
Uniqueness
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the furan ring and sulfonamide group contribute to its potential biological activities .
Properties
Molecular Formula |
C12H12FNO3S |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H12FNO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3 |
InChI Key |
XAANDFWXHCIGOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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